molecular formula C6H2BrClFI B8198446 2-Bromo-1-chloro-5-fluoro-3-iodobenzene

2-Bromo-1-chloro-5-fluoro-3-iodobenzene

Cat. No.: B8198446
M. Wt: 335.34 g/mol
InChI Key: SHTBTWMZOFUZRE-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-5-fluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-5-fluoro-3-iodobenzene typically involves multi-step reactions starting from a benzene derivative. One common method includes:

    Halogenation: Sequential halogenation reactions where bromine, chlorine, fluorine, and iodine are introduced to the benzene ring under controlled conditions.

    Catalysts and Reagents: The use of catalysts such as iron or aluminum chloride to facilitate the halogenation reactions. Reagents like bromine, chlorine gas, fluorine gas, and iodine are used in these steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-5-fluoro-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogens, it can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid may be employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may lead to the replacement of one halogen with another nucleophile, while oxidation may result in the formation of carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-1-chloro-5-fluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique halogenation pattern.

    Industry: Utilized in the production of materials for organic electronic devices and other advanced materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-chloro-5-fluoro-3-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact pathways depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-chloro-2-fluoro-5-iodobenzene
  • 2-Bromo-4-chloro-1-fluoro-3-iodobenzene
  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

Uniqueness

2-Bromo-1-chloro-5-fluoro-3-iodobenzene is unique due to its specific arrangement of halogen atoms on the benzene ring. This unique pattern can result in distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple halogens also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-chloro-5-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-6-4(8)1-3(9)2-5(6)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTBTWMZOFUZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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